![molecular formula C8H15Br2O4P B14466335 [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid CAS No. 72386-46-0](/img/structure/B14466335.png)
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid is a chemical compound with a complex structure that includes bromine, phosphorus, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can produce a variety of new compounds with altered properties.
科学的研究の応用
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid involves its interaction with specific molecular targets. The bromine atoms and phosphinic acid group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved can vary depending on the specific application, but generally include modifications to molecular structures and catalytic activity.
類似化合物との比較
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can be compared with other similar compounds, such as:
[(2,3-Dibromopropoxy)methyl]phosphinic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
[(prop-2-en-1-yl)oxy]methylphosphinic acid:
The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of properties and reactivity patterns not found in simpler analogs.
特性
CAS番号 |
72386-46-0 |
|---|---|
分子式 |
C8H15Br2O4P |
分子量 |
365.98 g/mol |
IUPAC名 |
2,3-dibromopropoxymethyl(prop-2-enoxymethyl)phosphinic acid |
InChI |
InChI=1S/C8H15Br2O4P/c1-2-3-13-6-15(11,12)7-14-5-8(10)4-9/h2,8H,1,3-7H2,(H,11,12) |
InChIキー |
OWQKHKYECWDYFV-UHFFFAOYSA-N |
正規SMILES |
C=CCOCP(=O)(COCC(CBr)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


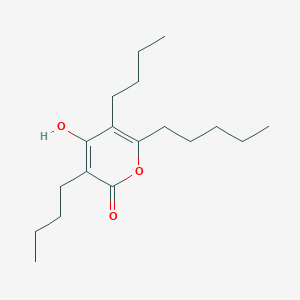
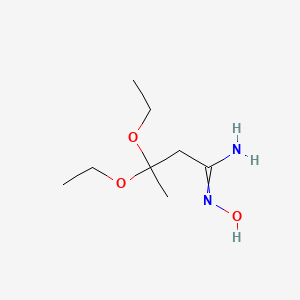
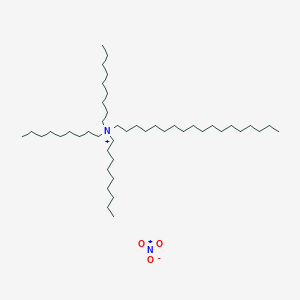
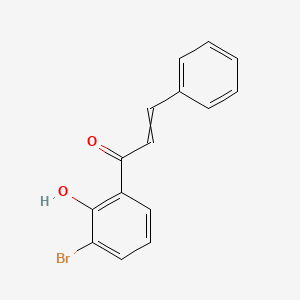

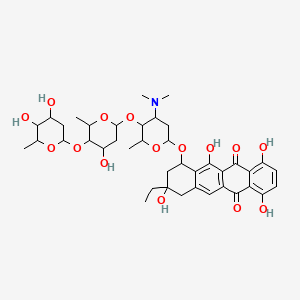
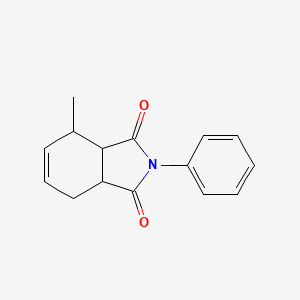
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
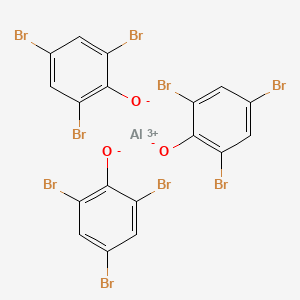
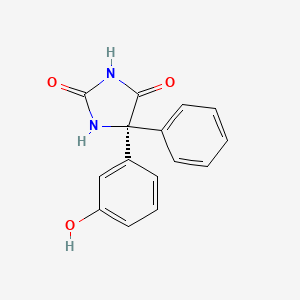
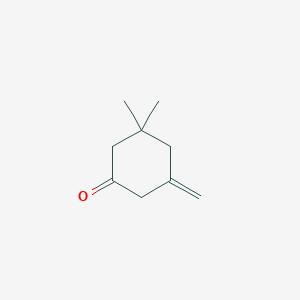
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)
![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
